Cas no 854243-21-3 (2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol)

2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a biphenyl core structure. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the preparation of pharmacologically active molecules. The presence of both hydroxyl and methylamino functional groups enables its use in asymmetric synthesis, particularly in the formation of chiral ligands or catalysts. The biphenyl moiety may enhance binding affinity in drug design, making it valuable for targeting specific biological pathways. Its well-defined stereochemistry and structural rigidity further contribute to its utility in the development of enantioselective compounds.
2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol structure
854243-21-3 structure
商品名:2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol
CAS番号:854243-21-3
MF:C15H17NO
メガワット:227.301584005356
CID:6618759
PubChem ID:62772940

2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • AKOS012066744
    • 2-(methylamino)-1-(4-phenylphenyl)ethan-1-ol
    • EN300-1869578
    • 854243-21-3
    • CS-0352427
    • 1-([1,1'-biphenyl]-4-yl)-2-(methylamino)ethan-1-ol
    • 2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol
    • インチ: 1S/C15H17NO/c1-16-11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,15-17H,11H2,1H3
    • InChIKey: QCQBQJKJPDCSPE-UHFFFAOYSA-N
    • ほほえんだ: OC(CNC)C1C=CC(C2C=CC=CC=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 227.131014166g/mol
  • どういたいしつりょう: 227.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423097-50mg
1-([1,1'-biphenyl]-4-yl)-2-(methylamino)ethan-1-ol
854243-21-3 98%
50mg
¥20217.00 2024-07-28
Enamine
EN300-1869578-1g
2-(methylamino)-1-(4-phenylphenyl)ethan-1-ol
854243-21-3
1g
$699.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423097-1g
1-([1,1'-biphenyl]-4-yl)-2-(methylamino)ethan-1-ol
854243-21-3 98%
1g
¥27723.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423097-500mg
1-([1,1'-biphenyl]-4-yl)-2-(methylamino)ethan-1-ol
854243-21-3 98%
500mg
¥24866.00 2024-07-28
Enamine
EN300-1869578-0.05g
2-(methylamino)-1-(4-phenylphenyl)ethan-1-ol
854243-21-3
0.05g
$587.0 2023-09-18
Enamine
EN300-1869578-5.0g
2-(methylamino)-1-(4-phenylphenyl)ethan-1-ol
854243-21-3
5g
$2981.0 2023-05-26
Enamine
EN300-1869578-10.0g
2-(methylamino)-1-(4-phenylphenyl)ethan-1-ol
854243-21-3
10g
$4421.0 2023-05-26
Enamine
EN300-1869578-1.0g
2-(methylamino)-1-(4-phenylphenyl)ethan-1-ol
854243-21-3
1g
$1029.0 2023-05-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423097-100mg
1-([1,1'-biphenyl]-4-yl)-2-(methylamino)ethan-1-ol
854243-21-3 98%
100mg
¥21153.00 2024-07-28
Enamine
EN300-1869578-0.5g
2-(methylamino)-1-(4-phenylphenyl)ethan-1-ol
854243-21-3
0.5g
$671.0 2023-09-18

2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol 関連文献

2-(Methylamino)-1-(4-phenylphenyl)ethan-1-olに関する追加情報

Introduction to 2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol (CAS No. 854243-21-3) in Modern Chemical and Pharmaceutical Research

2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol, identified by the CAS number 854243-21-3, is a compound of significant interest in the realm of chemical and pharmaceutical research. This molecule, featuring a unique structural framework comprising a methylamino group and a biphenyl moiety, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The presence of these distinct functional groups not only makes it a versatile intermediate but also opens up avenues for exploring novel pharmacological properties.

The compound's structure, characterized by a primary alcohol functional group at the terminal carbon of an ethyl chain, linked to a phenyl ring substituted at the para position with another phenyl group, contributes to its chemical reactivity. This architecture is particularly noteworthy in the context of medicinal chemistry, where such scaffolds are often employed to develop molecules with enhanced binding affinity and selectivity towards biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of biphenyl derivatives. The biphenyl core, with its rigid planar structure, is known to facilitate optimal interactions with biological receptors, making it a preferred motif in the design of small-molecule drugs. The specific substitution pattern in 2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol further modulates its pharmacokinetic and pharmacodynamic profiles, offering opportunities for fine-tuning its therapeutic efficacy.

One of the most compelling aspects of this compound is its utility as a building block in synthetic chemistry. The combination of an amine group and an alcohol moiety provides multiple points for chemical modification, enabling chemists to construct more complex molecules through various coupling reactions. For instance, the amine functionality can be readily incorporated into peptidomimetics or used for Schiff base formation, while the alcohol group can undergo etherification or esterification to introduce additional layers of complexity.

Recent advancements in computational chemistry have further highlighted the importance of 2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol as a candidate for drug discovery. Molecular docking studies have demonstrated that this compound can interact with several protein targets, including enzymes and receptors implicated in various diseases. These virtual screening approaches have provided valuable insights into its potential therapeutic applications, particularly in oncology and neurology.

The synthesis of 2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol presents an intriguing challenge for synthetic chemists. Traditional methods often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent reports have described innovative synthetic routes that streamline the process while maintaining excellent regioselectivity and stereoselectivity. These developments underscore the compound's significance as a model system for exploring new synthetic methodologies.

In addition to its synthetic utility, 2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol has been investigated for its potential role in material science. The biphenyl moiety's electronic properties make it a promising candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have explored its derivatives as dopants or emitters, leveraging their ability to tune energy levels and optimize device performance.

The compound's behavior in biological systems has also been studied extensively. Preliminary pharmacokinetic studies indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug development. Furthermore, toxicological assessments have shown that it is well-tolerated at relevant doses, suggesting its potential as a lead compound for further optimization.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the exploration of 2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol's therapeutic potential. Predictive models have been developed to identify novel analogs with enhanced activity against specific disease targets. These computational tools complement traditional experimental approaches by providing rapid screening capabilities and helping to prioritize promising candidates for further investigation.

Looking ahead, the future prospects for 2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol appear promising. Continued research is expected to uncover new applications in both pharmaceuticals and materials science. As our understanding of molecular interactions deepens, this compound will likely play an increasingly important role in shaping the next generation of therapeutics and functional materials.

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